Ramiprilat-d4 (hydrochloride)

Description

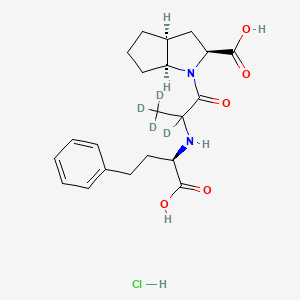

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29ClN2O5 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |

InChI Key |

RDOAXUOAUIEDLE-NRCZZWSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Ramiprilat Analogs

Strategies for Site-Specific Deuteration in Complex Organic Molecules

One of the most common and efficient methods is hydrogen isotope exchange (HIE) . snnu.edu.cn This technique often utilizes metal catalysts to activate C-H bonds, facilitating the exchange of hydrogen for deuterium (B1214612). snnu.edu.cn For instance, iridium and ruthenium-based catalysts have shown high efficacy in directing deuteration to specific sites, often guided by the presence of functional groups within the molecule. snnu.edu.cnresearchgate.net The choice of catalyst and reaction conditions, such as the solvent and the deuterium source (e.g., D2O or D2 gas), can significantly influence the position and extent of deuterium incorporation. snnu.edu.cnzeochem.com

Another approach involves the de novo synthesis of the target molecule using deuterated building blocks. This method offers precise control over the location of the deuterium atoms. However, it can be a lengthy and complex process, especially for intricate molecules. wakefieldchemistryconsulting.com The availability and cost of the required deuterated starting materials are also critical considerations in this strategy. wakefieldchemistryconsulting.com

More recent advancements include photocatalytic methods that enable site-specific deuteration under mild conditions using visible light and a deuterium source like D2O. researchgate.netscielo.org.mx These methods often employ organophotoredox catalysts and can be highly selective, even for sterically hindered positions. researchgate.net Additionally, techniques like deacylative deuteration have emerged, where a functional group such as a ketone acts as a temporary handle to direct deuteration to a specific alkyl position before being removed. organic-chemistry.orgnih.gov

The selection of a particular deuteration strategy depends on several factors, including the desired location of the deuterium label, the complexity of the target molecule, and the required isotopic enrichment.

Precursor Selection and Reaction Pathway Design for Ramiprilat-d4 (hydrochloride) Synthesis

The synthesis of Ramiprilat-d4 (hydrochloride) necessitates a carefully designed reaction pathway, starting with appropriate precursors. Ramiprilat (B1678798) is the active diacid metabolite of the prodrug ramipril (B1678797). drugbank.comnih.gov The synthesis of ramipril itself typically involves the coupling of two key intermediates: N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine and a protected (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid derivative. google.com

For the synthesis of Ramiprilat-d4, the deuterium labels are introduced into the N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine portion of the molecule. Specifically, the four deuterium atoms are located on the alanine (B10760859) methyl group and the adjacent methine position. A plausible synthetic route would involve the use of deuterated L-alanine as a key precursor.

The general synthetic pathway can be outlined as follows:

Preparation of Deuterated Precursor: Synthesis of L-alanine-d4. This can be achieved through various methods, including the deuteration of commercially available alanine precursors or a multi-step synthesis starting from simpler deuterated building blocks.

Coupling Reaction: The deuterated alanine derivative is then coupled with a suitable phenylpropyl component.

Formation of the Bicyclic Moiety: The resulting intermediate is reacted with a protected (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid. google.com

Deprotection and Salt Formation: The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt to yield Ramiprilat-d4 (hydrochloride). google.com

The choice of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for amide bond formation in the synthesis of ramipril and its analogs. google.com

Isotopic Enrichment and Purity Considerations in Synthetic Protocols

A critical aspect of synthesizing deuterated compounds is ensuring high isotopic enrichment and chemical purity. rsc.org Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions.

Several factors can influence isotopic enrichment during synthesis:

Purity of Deuterated Reagents: The isotopic purity of the deuterium source (e.g., D2O, D2 gas) and any deuterated starting materials directly impacts the enrichment of the final product. zeochem.comwakefieldchemistryconsulting.com

Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time can affect the efficiency of the deuteration reaction and potentially lead to back-exchange of deuterium with hydrogen from the solvent or other reagents. snnu.edu.cn

Side Reactions: Undesired side reactions can lead to the formation of impurities with lower or no deuterium incorporation.

Analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and confirming the structural integrity of the deuterated compound. rsc.org HR-MS can provide detailed information on the isotopic distribution, while NMR can confirm the specific locations of the deuterium atoms. rsc.org

| Analytical Technique | Purpose in Deuterated Compound Analysis |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and calculates isotopic enrichment. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific positions of the deuterium labels. rsc.org |

Purification Techniques for Deuterated Ramiprilat Intermediates and Final Product

The purification of intermediates and the final Ramiprilat-d4 (hydrochloride) product is crucial to remove any unreacted starting materials, byproducts, and isotopically impure species. exportersindia.com Chromatographic techniques are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying pharmaceutical compounds. medpharmres.com By selecting the appropriate stationary phase (e.g., C18) and mobile phase composition, it is possible to separate the desired deuterated product from closely related impurities. Chiral HPLC can also be used to separate stereoisomers if necessary.

Column chromatography over silica (B1680970) gel is another common purification method used for organic synthesis intermediates. organic-chemistry.org The choice of eluent system is optimized to achieve the best separation.

Following purification, crystallization can be employed to obtain the final product in a highly pure, solid form. medpharmres.com The choice of solvent for crystallization is critical to ensure good recovery and high purity.

The purity of the final product is typically assessed using analytical HPLC, which should show a high degree of chemical purity (e.g., >98%). medpharmres.com A comprehensive Certificate of Analysis (CoA) for a certified reference material will include data on chromatographic purity, isotopic purity, and identity confirmation through various analytical techniques. cerilliant.com

Advanced Analytical Characterization of Ramiprilat D4 Hydrochloride

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of Ramiprilat-d4 (hydrochloride), providing definitive data on its molecular weight, elemental composition, and the success of isotopic labeling.

Exact Mass Measurement and Fragmentation Pattern Analysis

HRMS precisely measures the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula with high confidence. For Ramiprilat-d4, the expected molecular formula is C21H25D4N2O5. The protonated molecule [M+H]⁺ would therefore have a theoretical exact mass that reflects the inclusion of four deuterium (B1214612) atoms.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides a fingerprint of the molecule's structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural features can be confirmed. The fragmentation pattern of Ramiprilat-d4 would be expected to be similar to that of unlabeled Ramiprilat (B1678798), with key fragments showing a mass shift corresponding to the number of deuterium atoms they retain. This confirms the location of the deuterium labels within the molecule.

Table 1: Theoretical Mass Data for Ramiprilat-d4

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C21H26D4N2O5⁺ | 409.2485 |

Isotopic Abundance Profiling via Mass Spectrometry

Isotopic abundance profiling is critical for assessing the isotopic purity of Ramiprilat-d4. This analysis quantifies the percentage of the deuterated species relative to any remaining unlabeled Ramiprilat (d0) and other isotopic variants. High isotopic purity is essential for its function as an internal standard to ensure accurate quantification in analytical methods. The mass spectrum will show a distribution of isotopic peaks, with the peak corresponding to the d4 species being the most abundant. The relative intensities of the M, M+1, M+2, etc., peaks provide a detailed profile of the isotopic composition.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Incorporation Verification

Deuterium NMR (²H NMR) for Positional Labeling Confirmation

Deuterium NMR (²H NMR) directly observes the deuterium nuclei. The resulting spectrum will show signals at chemical shifts corresponding to the positions where deuterium atoms have been incorporated. This provides unambiguous confirmation of the labeling sites. The absence of signals at other positions confirms the specificity of the deuteration process.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Integrity

Carbon-13 NMR (¹³C NMR) provides further structural confirmation. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a shift in their resonance compared to the corresponding carbon in unlabeled Ramiprilat due to the isotopic effect. The rest of the carbon signals should remain consistent with the known structure of Ramiprilat.

Chromatographic Purity Analysis for Research Applications

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to determine the chemical purity of Ramiprilat-d4 (hydrochloride). This analysis separates the main compound from any impurities, such as starting materials, byproducts of the synthesis, or degradation products.

A typical HPLC method would utilize a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte has strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research and analytical applications, a high purity, often exceeding 98% or 99%, is required to ensure the reliability of experimental results.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Determination

The analytical purity of Ramiprilat-d4 (hydrochloride) is a critical parameter for its use as an internal standard in pharmacokinetic studies and as a reference material. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant technique for assessing the purity of Ramiprilat and its related compounds. The same principles and methodologies are directly applicable to its deuterated analogue, Ramiprilat-d4 (hydrochloride). Deuterium substitution results in a minimal change in the physicochemical properties that govern chromatographic separation, allowing for the adoption of established methods for the parent compound.

RP-HPLC methods are designed to separate the main compound from any impurities, which may include starting materials, by-products from synthesis, or degradation products. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. globalresearchonline.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). globalresearchonline.netmdpi.comijrti.org Adjusting the pH of the buffer is crucial for controlling the ionization state of the acidic and basic functional groups in Ramiprilat-d4, thereby influencing its retention and peak shape. ijrpc.com

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. mdpi.cominnovareacademics.in This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. globalresearchonline.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity for impurity detection. globalresearchonline.netnih.gov

Below are tables detailing typical chromatographic conditions and system suitability parameters for the analysis of Ramiprilat, which serve as a robust framework for the analysis of Ramiprilat-d4 (hydrochloride).

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | globalresearchonline.netmdpi.com |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5-4.5) in a 50:50 v/v ratio | globalresearchonline.netijrpc.com |

| Flow Rate | 1.0 mL/min | globalresearchonline.netmdpi.com |

| Detection | UV Spectrophotometry at 208-222 nm | globalresearchonline.netijrpc.com |

| Injection Volume | 3-20 µL | mdpi.com |

| Column Temperature | Ambient or controlled at 25°C | mdpi.comnih.gov |

| Run Time | Approximately 5-10 minutes for isocratic elution | globalresearchonline.netijrti.org |

Table 2: Typical System Suitability Test (SST) Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose | Reference |

|---|---|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration. | ijrpc.com |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. | ijrpc.com |

| Relative Standard Deviation (%RSD) | ≤ 2.0% | Confirms the precision of replicate injections for peak area and retention time. | innovareacademics.innih.gov |

| Capacity Factor (k') | > 2.0 | Ensures the analyte is sufficiently retained and separated from the void volume. | ijrpc.com |

| Resolution (Rs) | > 2.0 between the main peak and closest impurity | Confirms baseline separation between adjacent peaks. | ijrpc.com |

Chiral Chromatography for Enantiomeric Purity Analysis

Ramiprilat possesses multiple chiral centers, making it a stereoisomeric molecule. Consequently, Ramiprilat-d4 (hydrochloride) also exists as enantiomers. The biological and pharmacological activity of chiral drugs often resides in one specific enantiomer, while the other may be less active or contribute to undesirable effects. Therefore, it is essential to determine the enantiomeric purity of the compound. Standard HPLC methods are incapable of separating enantiomers because they have identical physical properties in an achiral environment. chromatographyonline.com

Chiral chromatography is the definitive method for separating and quantifying enantiomers. The most common strategy is the direct approach, which employs a Chiral Stationary Phase (CSP). chromatographyonline.com These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers. This leads to the formation of transient, diastereomeric complexes with different energy levels, resulting in different retention times and thus, separation. researchgate.net

For compounds like Ramiprilat-d4, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective. researchgate.netresearchgate.net The separation can be performed in either normal-phase, polar-organic, or reversed-phase modes, depending on the specific CSP and the analyte's solubility. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with additives, is critical for achieving optimal resolution. researchgate.net

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the resulting chromatogram. Method validation for chiral separations focuses on specificity (ensuring no interference from other impurities) and the ability to accurately quantify the minor enantiomer in the presence of a large excess of the major one.

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, Crown Ether) | researchgate.netresearchgate.net |

| Mode | Normal-Phase or Reversed-Phase | researchgate.netresearchgate.net |

| Mobile Phase (Normal-Phase) | Hexane : Isopropyl Alcohol : Additive (e.g., Diethylamine) | researchgate.net |

| Mobile Phase (Reversed-Phase) | Acetonitrile : Aqueous Buffer (e.g., containing formic acid) | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Detection | UV Spectrophotometry | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40°C) | researchgate.net |

Chromatographic and Mass Spectrometric Applications of Ramiprilat D4 Hydrochloride As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Ramiprilat-d4 (hydrochloride)

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Ramiprilat-d4 (hydrochloride), a deuterated analog of ramiprilat (B1678798), serves as an ideal internal standard for the quantification of ramipril (B1678797) and its active metabolite, ramiprilat, in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby compensating for variability in these processes and enhancing the accuracy and precision of the analytical method. chromatographyonline.comresearchgate.net

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical for minimizing matrix effects and ensuring accurate quantification. In methods utilizing Ramiprilat-d4, the goal is to achieve baseline separation of the analytes from endogenous interferences while ensuring co-elution with their respective unlabeled counterparts. chromatographyonline.com

Several studies have detailed the optimization of chromatographic conditions for the analysis of ramipril and ramiprilat using a deuterated internal standard. A common approach involves reversed-phase chromatography with a C18 column. For instance, one method employed a Kinetex C18 column (50 mm × 2.1 mm, 2.6 µm) with a gradient elution mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). srce.hr The gradient started at 30% B and increased to 85% B over 0.6 minutes, with a flow rate of 0.5 mL/min, achieving a total run time of 2.0 minutes. srce.hr Another method utilized a Hypurity C18 column (150 mm × 4.6 mm, 5 µ) with a gradient of methanol (B129727) and 0.2% (v/v) formic acid in water. oup.com

The choice of mobile phase additives, such as formic acid or ammonium (B1175870) formate, is crucial for achieving good peak shape and ionization efficiency. The organic modifier, typically acetonitrile or methanol, is selected based on its elution strength and compatibility with the mass spectrometer. nih.gov The flow rate is optimized to ensure adequate separation within a reasonable analysis time.

Table 1: Example Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) srce.hr | Hypurity C18 (150 mm × 4.6 mm, 5 µ) oup.com |

| Mobile Phase A | 0.1% Formic Acid in Water srce.hr | 0.2% (v/v) Formic Acid in Water oup.com |

| Mobile Phase B | Acetonitrile srce.hr | Methanol oup.com |

| Flow Rate | 0.5 mL/min srce.hr | Not Specified |

| Elution | Gradient (30-85% B) srce.hr | Gradient oup.com |

| Run Time | 2.0 min srce.hr | Not Specified |

Tandem Mass Spectrometry Transitions and Detection Optimization

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of analytes in complex matrices. The optimization of MS/MS parameters involves selecting appropriate precursor and product ions for both the analyte and the internal standard, a process known as multiple reaction monitoring (MRM).

For ramiprilat and its deuterated internal standard, Ramiprilat-d4, electrospray ionization (ESI) in the positive ion mode is typically employed. The precursor ion ([M+H]+) for ramiprilat is m/z 389.3, and a common product ion is m/z 206.2. srce.hr For Ramiprilat-d5 (a similar deuterated standard), the transition is m/z 394.3 → 211.2. srce.hr The selection of these transitions is based on their high intensity and specificity, which minimizes the likelihood of interference from other compounds in the sample.

The collision energy and other source-dependent parameters are optimized to maximize the signal intensity of the selected transitions. This optimization is crucial for achieving the required sensitivity for bioanalytical applications.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Ramipril | 417.2 srce.hr | 234.2 srce.hr | 15 srce.hr |

| Ramipril-d5 | 422.3 srce.hr | 239.3 srce.hr | 15 srce.hr |

| Ramiprilat | 389.3 srce.hr | 206.2 srce.hr | 15 srce.hr |

| Ramiprilat-d5 | 394.3 srce.hr | 211.2 srce.hr | 15 srce.hr |

Matrix Effects and Ion Suppression Investigations with Deuterated Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.com Ion suppression is the most common manifestation of matrix effects and can lead to inaccurate and imprecise results. chromatographyonline.com

The use of a co-eluting, stable isotope-labeled internal standard like Ramiprilat-d4 is the most effective way to compensate for matrix effects. chromatographyonline.com Because the internal standard has nearly identical chromatographic and ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.

Studies have demonstrated the effectiveness of this approach. For example, in a method for quantifying ramipril and ramiprilat, the matrix effect was evaluated by comparing the peak areas of the analytes in post-extraction spiked plasma samples from multiple sources to those in neat solutions. The relative standard deviation (RSD) of the slopes of the calibration curves from different plasma lots was found to be low (e.g., 4.9% for ramiprilat), indicating that the deuterated internal standard effectively compensated for matrix interferences. srce.hr

Quantitative Method Validation Parameters in Bioanalytical Research

A rigorous validation process is essential to ensure that a bioanalytical method is reliable and suitable for its intended purpose. This validation assesses several key parameters as outlined below.

Assessment of Linearity, Accuracy, and Precision

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of calibration standards over a specified concentration range. The linearity is confirmed if the coefficient of determination (r²) of the calibration curve is close to 1 (e.g., >0.99). innovareacademics.injapsonline.com For ramipril and ramiprilat assays, linear ranges often span from sub-nanogram per milliliter levels to several hundred ng/mL, for instance, 0.5–200 ng/mL. srce.hr

Accuracy refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured values to the nominal values. The acceptance criterion for accuracy is typically within ±15% of the nominal value (±20% for the lower limit of quantification). rsc.org

Precision describes the degree of agreement among a series of measurements from the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is assessed by analyzing replicate QC samples within the same day, while inter-day precision is determined by analyzing them on different days. The acceptance criterion for precision is generally an RSD of ≤15% (≤20% for the LLOQ). rsc.org

Table 3: Example Linearity, Accuracy, and Precision Data

| Parameter | Ramipril | Ramiprilat |

|---|---|---|

| Linearity Range | 0.125-80.0 ng/mL oup.com | 0.2-80 ng/mL nih.gov |

| Correlation Coefficient (r²) | >0.99 japsonline.com | >0.99 alliedacademies.org |

| Intra-day Accuracy (%) | 97.3% (at one concentration) researchgate.net | Within ±15% rsc.org |

| Inter-day Accuracy (%) | Within ±15% rsc.org | Within ±15% rsc.org |

| Intra-day Precision (%RSD) | <8.6% researchgate.net | <7.11% ijpsonline.com |

| Inter-day Precision (%RSD) | <15% rsc.org | <15% rsc.org |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. globalresearchonline.net

The Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. globalresearchonline.net This is a critical parameter for studies where low concentrations of the drug are expected. For ramipril and ramiprilat, reported LLOQ values are often in the sub-ng/mL range, for example, 0.5 ng/mL srce.hr or even as low as 0.125 ng/mL for ramipril. oup.com

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. globalresearchonline.net

Table 4: Example LOD and LOQ Values

| Analyte | LOD (ng/mL) | LOQ/LLOQ (ng/mL) |

|---|---|---|

| Ramipril | 0.10 (µg/mL converted) globalresearchonline.net | 0.25 (µg/mL converted) globalresearchonline.net |

| Ramipril | Not Specified | 0.125 oup.com |

| Ramiprilat | Not Specified | 1.08 ijpsonline.com |

| Ramiprilat | Not Specified | 0.5 srce.hr |

Specificity and Selectivity Evaluations

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), specificity and selectivity are paramount for ensuring reliable and accurate results. Ramiprilat-d4 (hydrochloride), as a deuterated analog of ramiprilat, serves as an ideal internal standard (IS) to rigorously evaluate these parameters. Specificity refers to the ability of the analytical method to unequivocally measure the analyte in the presence of other components, while selectivity is the measure of how well the method can differentiate the analyte from other compounds in the sample. nih.gov

The use of a stable isotope-labeled internal standard like Ramiprilat-d4 is crucial for addressing potential matrix effects and ensuring that the detected signal corresponds solely to the analyte of interest. rug.nl During method validation, selectivity is assessed by analyzing multiple blank matrix samples (e.g., human plasma) from different sources to check for any interfering peaks at the retention time of the analyte and the internal standard. nih.govtsijournals.com For instance, in the development of an LC-MS/MS method for ramipril and its active metabolite ramiprilat, selectivity was confirmed by analyzing six different lots of blank human serum with and without the internal standard, revealing no significant interferences. nih.gov

The co-elution of the deuterated internal standard with the native analyte is a key advantage. Since Ramiprilat-d4 has nearly identical physicochemical properties to ramiprilat, it experiences similar ionization suppression or enhancement effects from the sample matrix. This co-elution allows the internal standard to compensate for these variations, leading to more accurate quantification. The specificity of detection, particularly with high-resolution mass spectrometry, further minimizes the risk of interference by distinguishing the analyte and internal standard based on their precise mass-to-charge ratios. srce.hr

Interactive Data Table: Specificity and Selectivity Parameters

| Parameter | Description | Role of Ramiprilat-d4 (hydrochloride) | Typical Acceptance Criteria |

| Specificity | The ability to measure the analyte without interference from other substances. | Helps to confirm that the signal is from ramiprilat and not an endogenous or exogenous compound. | No interfering peaks at the retention time of the analyte and IS in blank samples. |

| Selectivity | The ability to distinguish the analyte from other compounds. | Ensures that the method can differentiate between ramiprilat and its deuterated form, as well as other matrix components. | Chromatographic resolution between ramiprilat and any potential interfering peaks should be adequate. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Compensates for matrix-induced signal suppression or enhancement due to its similar behavior to the analyte. | The matrix factor should be consistent across different sources of the biological matrix. |

| Co-elution | The elution of the analyte and internal standard at the same retention time. | Ensures that both compounds experience the same chromatographic and mass spectrometric conditions. | The retention times of the analyte and IS should be nearly identical. |

Application in Complex Biological and Chemical Matrices for Research Purposes

The quantitative analysis of active pharmaceutical ingredients and their metabolites in complex biological matrices like plasma and tissues is a critical aspect of pharmacokinetic and metabolic research. Ramiprilat-d4 (hydrochloride) is instrumental in these studies, providing a reliable means to accurately quantify ramiprilat, the active metabolite of ramipril. nih.govnih.gov

Use in In Vitro Enzymatic Reaction Monitoring

Ramipril is a prodrug that is hydrolyzed in the body by esterases to its active form, ramiprilat. srce.hroup.comscholarsresearchlibrary.com Understanding the kinetics of this enzymatic conversion is crucial for drug development and characterization. In vitro enzymatic assays are employed to study this biotransformation, and Ramiprilat-d4 (hydrochloride) can be used as an internal standard to accurately quantify the formation of ramiprilat over time. nih.govnih.gov

In a typical assay, ramipril is incubated with liver microsomes or other enzyme preparations. At specific time points, aliquots of the reaction mixture are taken, and the reaction is quenched. By adding a known amount of Ramiprilat-d4 (hydrochloride) as an internal standard, the concentration of the newly formed ramiprilat can be precisely measured using LC-MS/MS. This allows researchers to determine key kinetic parameters such as the rate of formation and enzyme efficiency. rsc.org The use of a deuterated internal standard is particularly advantageous in these systems as it helps to correct for any matrix effects from the incubation buffer and enzyme preparation, ensuring accurate kinetic profiles.

Methodologies for Sample Preparation and Extraction

The accurate quantification of ramiprilat from complex biological matrices necessitates efficient sample preparation to remove proteins and other interfering substances. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govoup.com The choice of method depends on the required sensitivity, sample volume, and the nature of the matrix.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. tsijournals.comsrce.hr After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. rsc.org For ramipril and ramiprilat, solvents like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) have been used. srce.hr

Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts compared to PPT and LLE. oup.comoup.comjddtonline.info It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. This method is often preferred for achieving low limits of quantification. jddtonline.info

In all these methodologies, Ramiprilat-d4 (hydrochloride) is added to the sample at the beginning of the extraction process. This allows it to compensate for any variability or loss of the analyte during the extraction and subsequent analysis steps, thereby improving the accuracy and precision of the results. oup.com

Interactive Data Table: Sample Preparation Techniques

| Extraction Method | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Fast, simple, and cost-effective. | Less clean extracts, potential for significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery. | Can be labor-intensive and require larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution. | High selectivity, very clean extracts, reduced matrix effects, potential for automation. | More expensive and can be more complex to develop. |

Challenges and Solutions in High-Throughput Quantitative Analysis

High-throughput quantitative analysis, often required in clinical and research settings, presents several challenges. These include the need for rapid analysis times, maintaining method robustness over long analytical runs, and managing matrix effects, particularly ion suppression in LC-MS/MS. oup.com

Ion suppression is a significant challenge where co-eluting matrix components interfere with the ionization of the analyte, leading to a decrease in signal intensity and inaccurate quantification. The use of a stable isotope-labeled internal standard like Ramiprilat-d4 (hydrochloride) is the most effective solution to this problem. rug.nl Because Ramiprilat-d4 co-elutes with and has the same ionization efficiency as ramiprilat, it is affected by ion suppression to the same extent. The ratio of the analyte peak area to the internal standard peak area remains constant, thus providing accurate quantification even in the presence of significant matrix effects. oup.com

Another challenge in high-throughput analysis is ensuring the continuous reproducibility of the method during long analytical runs. This can be addressed by including quality control (QC) samples at different concentration levels throughout the sample batch to monitor the performance of the assay. oup.com The stability of the analyte in the processed samples is also a critical consideration, and studies are often conducted to ensure that the analyte and internal standard are stable under the conditions of the autosampler. srce.hr The development of rapid UPLC methods with short run times also contributes to achieving high throughput while maintaining analytical quality. scholarsresearchlibrary.com

Role of Ramiprilat D4 Hydrochloride in Impurity Profiling and Degradation Product Analysis

Use as a Reference Standard for Quantification of Ramiprilat (B1678798) as a Degradation Product

The quantification of impurities and degradation products is a critical aspect of pharmaceutical quality control. Ramipril (B1678797) is known to degrade through pathways such as hydrolysis, which results in the formation of its active metabolite, Ramiprilat (also known as Ramipril diacid or Impurity E). spectroscopyonline.comnih.govgoogle.com Accurately measuring the concentration of Ramiprilat is essential to ensure the safety and efficacy of Ramipril drug products.

Ramiprilat-d4 (hydrochloride) is the ideal internal standard for the quantification of the Ramiprilat degradant, especially in complex biological matrices or in low-concentration samples. clearsynth.commedchemexpress.com In analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is added in a known quantity to all samples (calibrators, quality controls, and unknowns) before sample preparation. scioninstruments.com The purpose of the internal standard is to correct for the potential loss of the analyte during sample processing and to compensate for variations in instrument response (e.g., matrix effects caused by ion suppression or enhancement). scioninstruments.comkcasbio.com

A stable isotope-labeled internal standard, such as Ramiprilat-d4, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte being measured (the non-labeled Ramiprilat). scioninstruments.comnih.gov It co-elutes with Ramiprilat from the liquid chromatography column and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. kcasbio.comtexilajournal.com However, it is easily differentiated by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. scioninstruments.com This allows for a highly accurate and precise quantification based on the ratio of the analyte's signal to the internal standard's signal. texilajournal.com The use of such standards is strongly recommended by regulatory agencies for bioanalytical methods. kcasbio.comnih.gov

Table 1: Comparison of Internal Standard Types for Ramiprilat Quantification

| Feature | Ramiprilat-d4 (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., other ACE inhibitor) |

|---|---|---|

| Chromatographic Retention Time | Virtually identical to Ramiprilat. texilajournal.com | May differ, leading to differential matrix effects. |

| Ionization Efficiency | Nearly identical to Ramiprilat. scioninstruments.com | Can vary significantly from Ramiprilat. |

| Correction for Matrix Effects | Excellent, as it tracks the analyte's behavior closely. kcasbio.com | Often inadequate, may not compensate accurately. |

| Correction for Extraction Recovery | Excellent, mimics the analyte during sample preparation. | May have different recovery, leading to bias. |

| Regulatory Acceptance | Highly preferred, considered the best practice. kcasbio.comnih.gov | May be questioned, especially if not a close analog. kcasbio.com |

Method Development for Identification and Quantification of Related Substances

Developing a robust analytical method for identifying and quantifying related substances in a drug product is a complex process. The method must be specific, accurate, precise, and stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from all its potential degradation products and impurities. researchgate.netbohrium.com

The use of Ramiprilat-d4 (hydrochloride) as an internal standard significantly aids in the development and validation of such methods, particularly for LC-MS applications. kcasbio.comtexilajournal.com Its inclusion from the early stages of method development helps to overcome challenges associated with complex sample matrices. clearsynth.com By ensuring reliable quantification, it allows developers to focus on optimizing chromatographic conditions (e.g., mobile phase, column, flow rate) to achieve the necessary separation of Ramipril from its key degradants like Ramiprilat and Ramipril diketopiperazine. spectroscopyonline.comresearchgate.net

Method validation, performed according to ICH guidelines, involves assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). globalresearchonline.netinnovareacademics.in Incorporating a stable isotope-labeled standard like Ramiprilat-d4 can improve these validation outcomes, providing better accuracy and precision and potentially reducing the time required for method development. kcasbio.com

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Ramipril/Ramiprilat Analysis

| Validation Parameter | Typical Acceptance Criteria | Role of Ramiprilat-d4 (hydrochloride) |

|---|---|---|

| Linearity (r²) | > 0.99 bohrium.comscispace.com | Ensures a consistent response ratio across the concentration range. |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) globalresearchonline.net | Corrects for variability, leading to more accurate measurements. |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) globalresearchonline.net | Minimizes the impact of random errors, improving reproducibility. |

| Limit of Quantification (LOQ) | Lowest concentration meeting accuracy/precision criteria. globalresearchonline.net | Improves signal-to-noise for the analyte/IS ratio, potentially lowering the LOQ. |

| Specificity | No interference at the retention time of the analyte and IS. scispace.com | The distinct mass of the d4-label ensures specificity in detection. |

| Matrix Effect | Should be minimized and compensated for. kcasbio.com | Co-elution allows for effective normalization of matrix-induced signal suppression or enhancement. texilajournal.com |

Stability Studies of Ramipril and Related Compounds Utilizing Ramiprilat-d4 (hydrochloride) as an Analytical Tool

Stability studies are mandatory for any drug product to determine its shelf-life and appropriate storage conditions. These studies involve subjecting the drug to harsh conditions—such as high heat, humidity, acid, base, oxidation, and light—to accelerate its degradation. nih.govijprajournal.cominnovareacademics.in The goal of this "forced degradation" is to generate the likely degradation products and develop a stability-indicating analytical method that can track their formation over time under normal storage conditions. ijprajournal.comresearchgate.net

Ramipril is known to be unstable and susceptible to degradation under several stress conditions, including heat, humidity, and acid/base hydrolysis. nih.govresearchgate.net These studies consistently identify two primary degradation products: Ramiprilat (from hydrolysis) and Ramipril diketopiperazine (from intramolecular cyclization). spectroscopyonline.comnih.gov

In this context, Ramiprilat-d4 (hydrochloride) serves as a critical analytical tool. The stability-indicating method used to analyze the samples from these studies must be able to accurately quantify the decreasing amount of Ramipril and the increasing amounts of its degradants. By using Ramiprilat-d4 as the internal standard for the quantification of Ramiprilat, researchers can obtain highly reliable data on the rate of formation of this specific degradant under various stress conditions. mdpi.com This accurate data is fundamental to understanding the drug's stability profile and ensuring that the analytical method is indeed stability-indicating. nih.gov

Table 3: Example of Forced Degradation Study Results for Ramipril

| Stress Condition | Reagent/Condition | Degradation of Ramipril (%) | Major Degradants Formed |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl | 15.6% innovareacademics.in | Ramiprilat innovareacademics.ininnovareacademics.in |

| Alkaline Hydrolysis | 1N NaOH | 14.4% innovareacademics.in | Ramiprilat innovareacademics.ininnovareacademics.in |

| Oxidative | 30% H₂O₂ | 11.3% innovareacademics.in | Various oxidative products innovareacademics.in |

| Thermal | 105°C for 6 hours | 2.3% innovareacademics.in | Ramipril diketopiperazine mdpi.com |

| Reduction | 30% Sodium bisulphate | 11.7% innovareacademics.in | Reduction products innovareacademics.in |

Note: The percentages of degradation are illustrative and can vary based on the exact experimental conditions (e.g., time, temperature).

Elucidation of Degradation Pathways of Ramipril using Deuterated Analogs for Tracking

Beyond simple quantification, deuterated analogs are powerful tools for elucidating the structural pathways of drug degradation. When a drug molecule breaks down, identifying the exact structure of the resulting products is key to understanding the reaction mechanism. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the mass of the degradation products and their fragments. researchgate.netsrce.hr

Using a deuterated analog like Ramiprilat-d4 helps confirm the identity of degradation products. By comparing the mass spectrum of a stressed sample with that of a sample spiked with the deuterated standard, analysts can unequivocally identify the peak corresponding to Ramiprilat.

Furthermore, using a deuterated version of the parent drug (e.g., Ramipril-d5) allows researchers to track the atoms of the original molecule through the degradation process. researchgate.net When the deuterated Ramipril degrades, the deuterium atoms remain on a specific part of the resulting degradant. By analyzing the mass of the deuterated fragments in a tandem mass spectrometer (MS/MS), researchers can map how the molecule falls apart. For example, observing a deuterated fragment confirms which part of the parent molecule it came from, providing direct evidence for a proposed degradation pathway. researchgate.netresearchgate.net This technique was instrumental in proposing the fragmentation pathway for Ramipril, which involves the hydrolysis of ester and amide bonds. researchgate.net

The two main degradation pathways for Ramipril are:

Hydrolysis: The ester group of Ramipril is hydrolyzed to a carboxylic acid, forming the active metabolite Ramiprilat. spectroscopyonline.comnih.gov

Intramolecular Cyclization (Diketopiperazine formation): The amino acid side chain of Ramipril cyclizes, splitting off the ethyl ester group and forming Ramipril diketopiperazine (Impurity D). spectroscopyonline.commdpi.com

The use of deuterated analogs provides a level of certainty in tracking these transformations that is difficult to achieve with other methods.

Applications in Mechanistic and Metabolic Research Studies

In Vitro Enzyme Inhibition Assays Utilizing Ramiprilat-d4 (hydrochloride) as a Tracer

In vitro enzyme inhibition assays are fundamental in drug discovery and development for determining the potency and mechanism of action of drug candidates. Ramiprilat (B1678798) is a potent inhibitor of angiotensin-converting enzyme (ACE), with a Ki value of 7 pM. medchemexpress.commedchemexpress.com While direct studies detailing the use of Ramiprilat-d4 (hydrochloride) as a tracer in such assays are not extensively published, the principles of using isotopically labeled compounds in this context are well-established.

In a typical competitive binding assay, a radiolabeled or isotopically labeled ligand, such as [3H]ramiprilat, is used to bind to the target enzyme (ACE). nih.gov The displacement of this labeled ligand by an unlabeled inhibitor (the compound being tested) is then measured. nih.gov This allows for the determination of the inhibitor's binding affinity (IC50 value). nih.gov

Ramiprilat-d4 (hydrochloride) can serve a similar purpose as a non-radioactive, stable isotope-labeled tracer. In this scenario, instead of measuring radioactivity, mass spectrometry is employed to differentiate and quantify the bound labeled tracer (Ramiprilat-d4) versus the displaced tracer in the presence of an unlabeled inhibitor. This technique offers the advantage of avoiding the handling and disposal issues associated with radioactive materials while providing high sensitivity and specificity.

| Assay Component | Role | Example |

| Enzyme | The biological target of interest. | Angiotensin-Converting Enzyme (ACE) |

| Labeled Tracer | A known ligand for the enzyme, labeled with an isotope. | Ramiprilat-d4 (hydrochloride) |

| Unlabeled Inhibitor | The compound whose inhibitory potency is being tested. | Novel ACE inhibitor candidates |

| Detection Method | The technique used to quantify the labeled tracer. | Mass Spectrometry |

Investigations of Substrate-Enzyme Interactions through Isotopic Labeling

Furthermore, deuterated standards like Ramiprilat-d4 are crucial for accurately identifying and quantifying metabolites in complex biological matrices. sussex-research.com This aids in understanding how the parent drug and its metabolites interact with various enzymes and transporters.

Advanced Metabolic Studies (e.g., in vitro liver microsome studies, ex vivo tissue analysis in non-human models)

The liver is a primary site of drug metabolism, and in vitro models such as liver microsomes are extensively used to study the metabolic fate of new chemical entities. nih.govthermofisher.comcn-bio.com Ramipril (B1678797) itself is a prodrug that is metabolized in the liver by carboxylesterase 1 (CES1) to its active form, Ramiprilat. drugbank.comnih.gov

Tracer Applications in Metabolic Pathway Elucidation

Ramiprilat-d4 (hydrochloride) can be used as a tracer to follow the metabolic pathways of Ramiprilat. nih.gov By introducing Ramiprilat-d4 into an in vitro system, such as human liver microsomes, researchers can track the formation of any subsequent metabolites using mass spectrometry. nih.gov The distinct mass of the deuterated compound allows for its unambiguous identification amidst a complex background of endogenous molecules. This helps in mapping the complete metabolic profile of the drug.

Quantitation of Metabolites using Deuterated Standards

One of the most significant applications of Ramiprilat-d4 (hydrochloride) is its use as an internal standard for the quantitative analysis of Ramiprilat in biological samples. sussex-research.com In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to the sample. researchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte (Ramiprilat), it co-elutes and ionizes similarly during the analysis. researchgate.net However, due to its different mass, it can be distinguished by the mass spectrometer. researchgate.net This allows for precise and accurate quantification of the analyte by correcting for any sample loss during extraction and for variations in instrument response. researchgate.net This is a standard practice in pharmacokinetic studies. sussex-research.com

Example of a Bioanalytical Method Validation Parameter for Ramipril in Human Plasma:

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL researchgate.net |

| Coefficient of Determination (R²) | > 0.999 researchgate.net |

| Intra-day Mean Recovery | 65.3% to 97.3% researchgate.net |

| Relative Standard Deviation (RSD) | 3.3% to 8.6% researchgate.net |

Deuterium (B1214612) Kinetic Isotope Effects in Biochemical Reactions (if observed)

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom in the reactant is replaced by a deuterium atom. libretexts.orgplos.org A significant KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step of the reaction. nih.govlibretexts.org

Quality Control and Reference Material Development of Ramiprilat D4 Hydrochloride

Production and Certification as a Certified Reference Material (CRM)

The production of Ramiprilat-d4 (hydrochloride) as a Certified Reference Material (CRM) is a meticulous process designed to yield a product of the highest purity and with well-characterized properties. The synthesis involves introducing four deuterium (B1214612) atoms into the Ramiprilat (B1678798) molecule, a process that requires specialized organic synthesis techniques. lgcstandards.com

Once synthesized, the neat material undergoes a comprehensive certification process. This process is critical for establishing its identity, purity, and concentration, which are documented in a Certificate of Analysis (COA). cerilliant.com The COA is a crucial document that provides a complete summary of all analytical data and customer specifications. cerilliant.com The certification of a reference material is what distinguishes it as a CRM, providing confidence in its use for critical applications. sigmaaldrich.com

Adherence to International Standards (e.g., ISO 17034, ISO/IEC 17025) for Reference Material Production

The manufacturing and certification of high-quality reference materials like Ramiprilat-d4 (hydrochloride) are governed by stringent international standards to ensure global consistency and reliability. The primary standards governing the competence of reference material producers are ISO 17034 and ISO/IEC 17025. ansi.orgriccachemical.comriccachemical.com

ISO 17034: General requirements for the competence of reference material producers outlines the requirements for the production of reference materials, ensuring that the producer has a quality management system and the technical competence to produce materials of a specified quality. ansi.org This standard covers all aspects of production, from the initial material selection and synthesis to the final characterization, certification, and storage. ansi.org

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories specifies the requirements for laboratories to carry out tests and calibrations, including those necessary for the characterization of reference materials. ansi.orglgcstandards.com Adherence to this standard ensures that the analytical data generated for the certification of Ramiprilat-d4 (hydrochloride) is accurate, reliable, and traceable. lgcstandards.com

Producers of CRMs are typically accredited to these standards, which means they are regularly audited by an independent accrediting body to ensure ongoing compliance. lgcstandards.comriccachemical.comriccachemical.com This accreditation provides end-users with a high level of confidence in the quality and reliability of the CRM.

Characterization for Use as an Analytical Standard in Pharmaceutical Research and Development

Ramiprilat-d4 (hydrochloride) is extensively characterized to confirm its identity and purity before it can be used as an analytical standard. This characterization is a multi-faceted process that employs a variety of analytical techniques to provide a comprehensive profile of the material. The results of these characterization studies are detailed in the Certificate of Analysis. cerilliant.com

Key characterization steps typically include:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure of the molecule, including the successful incorporation of the deuterium atoms.

Purity Assessment: Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to determine the purity of the compound and to identify and quantify any impurities. sigmaaldrich.comscientificlabs.ie The purity is often determined using a mass balance approach, which accounts for the chromatographic purity as well as the content of water, residual solvents, and inorganic residues. cerilliant.comlgcstandards.com

Concentration Verification: For solution-based CRMs, the concentration is gravimetrically prepared and then verified analytically. cerilliant.com

The table below summarizes the typical analytical techniques used in the characterization of a CRM like Ramiprilat-d4 (hydrochloride).

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification |

| Mass Spectrometry (MS) | Identity confirmation and molecular weight determination |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuteration |

| Infrared (IR) Spectroscopy | Functional group identification and identity confirmation |

| Karl Fischer Titration | Water content determination |

| Thermogravimetric Analysis (TGA) | Assessment of residual solvents and thermal stability |

Long-Term Stability Assessment of Ramiprilat-d4 (hydrochloride) as a Reference Standard

The stability of a reference standard is a critical attribute that ensures its reliability over time. Long-term stability studies are conducted to determine the appropriate storage conditions and to assign a shelf-life or re-test date for the CRM. sigmaaldrich.com

These studies involve storing the material under controlled temperature and humidity conditions for an extended period. sigmaaldrich.com The stability is monitored by periodically re-testing the material using the same analytical methods employed for its initial characterization. Any significant change in purity or other critical attributes would indicate degradation.

In addition to long-term studies, accelerated stability studies are often performed at elevated temperatures. lgcstandards.com These studies can help to predict the long-term stability and to assess the material's tolerance to short-term excursions from the recommended storage conditions, such as those that might occur during shipping. cerilliant.comsigmaaldrich.com

The results of these stability studies provide the basis for the storage recommendations and the expiration date provided on the Certificate of Analysis, ensuring that the Ramiprilat-d4 (hydrochloride) CRM remains fit for its intended purpose throughout its shelf-life. cerilliant.comlgcstandards.com

Future Perspectives in Ramiprilat D4 Hydrochloride Research

Expanding Applications in Multi-Omics Research Methodologies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing drug discovery and personalized medicine. These fields aim to provide a holistic understanding of disease states and drug responses by analyzing complex biological systems in their entirety. The integrity of such studies, particularly in proteomics and metabolomics where quantification of molecules in complex biological matrices is standard, relies heavily on analytical accuracy.

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative mass spectrometry, and Ramiprilat-d4 (hydrochloride) is ideally suited for this purpose. In future multi-omics studies investigating the pharmacokinetics or pharmacodynamics of Ramipril (B1678797), Ramiprilat-d4 will be an essential tool. By spiking samples with a known concentration of Ramiprilat-d4, researchers can accurately quantify the endogenous levels of the active metabolite, Ramiprilat (B1678798).

The key advantages Ramiprilat-d4 offers in a multi-omics context include:

Correction for Matrix Effects: Biological samples like plasma or tissue homogenates contain numerous molecules that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Since Ramiprilat-d4 is chemically identical to Ramiprilat, it experiences the same matrix effects. texilajournal.commyadlm.org By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, these effects can be effectively normalized, ensuring accurate quantification. texilajournal.com

Improved Precision and Accuracy: Ramiprilat-d4 compensates for variability during sample preparation, extraction, and instrument analysis. texilajournal.comresearchgate.net Its use minimizes errors that could arise from sample loss or fluctuations in instrument performance. texilajournal.com

High Confidence in Identification: The presence of a corresponding peak for the deuterated standard confirms the identity of the analyte peak, reducing the risk of false positives.

As multi-omics studies continue to generate vast datasets to identify novel biomarkers and therapeutic targets, the need for high-quality, reproducible quantitative data will become even more critical. The application of Ramiprilat-d4 as an internal standard will be fundamental to ensuring the reliability of findings in these large-scale research endeavors.

Integration into Advanced Analytical Platforms (e.g., Capillary Electrophoresis-MS, Ion Mobility Spectrometry)

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the conventional method for quantifying drugs like Ramiprilat in biological fluids, future research will see the integration of Ramiprilat-d4 into more advanced analytical platforms that offer alternative or additional layers of separation and specificity. nih.govresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering extremely high separation efficiency. This technique is particularly advantageous for analyzing compounds like Ramipril, which can exhibit cis-trans isomerization. researchgate.net Coupling CE with MS provides a powerful tool for pharmaceutical analysis, combining the high-resolution separation of CE with the sensitive and selective detection of MS. In this context, Ramiprilat-d4 would serve as the ideal internal standard for ensuring quantitative accuracy in CE-MS methods, much like its role in LC-MS.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Ion mobility spectrometry (IMS) represents a fourth dimension of analysis, separating ions based on their size, shape, and charge after they have been ionized but before they enter the mass spectrometer. This technique can distinguish between isomeric and isobaric compounds that are indistinguishable by mass alone. The integration of IMS with LC-MS (LC-IMS-MS) provides an unparalleled level of analytical detail.

The future application of Ramiprilat-d4 in LC-IMS-MS platforms is a significant step forward. As a SIL-IS, Ramiprilat-d4 would not only have a nearly identical retention time to Ramiprilat but also a virtually identical drift time in the ion mobility cell. This dual correspondence provides an exceptionally robust method for analyte identification and quantification, significantly reducing interferences and increasing confidence in results, especially when analyzing highly complex matrices.

| Analytical Platform | Principle of Separation | Key Advantage | Future Role of Ramiprilat-d4 (hydrochloride) |

|---|---|---|---|

| LC-MS/MS | Chromatographic retention and mass-to-charge ratio (m/z) | Robust, widely established for bioanalysis nih.gov | Gold-standard internal standard for accurate quantification texilajournal.com |

| CE-MS | Electrophoretic mobility and m/z | High separation efficiency, ideal for isomers researchgate.net | Ensures precision and accuracy in high-resolution analyses |

| LC-IMS-MS | Retention time, ion mobility (shape/size), and m/z | Separation of isomers/isobars, increased peak capacity mdpi.com | Provides ultimate confidence as an internal standard with matching retention and drift times |

Potential for Novel Deuteration Strategies and Synthetic Advancements

The utility of Ramiprilat-d4 is contingent on its synthesis, requiring high isotopic purity and efficient production. Future research will likely focus on novel deuteration strategies to improve the synthesis of such labeled compounds. researchgate.net While traditional methods may involve multi-step routes starting from an isotopically marked precursor, modern advancements are providing more direct and selective pathways. doi.org

Emerging synthetic strategies applicable to Ramiprilat-d4 include:

Catalytic Hydrogen-Deuterium Exchange (HDE): Recent progress in catalysis allows for the direct exchange of specific hydrogen atoms with deuterium (B1214612) from a source like heavy water (D₂O). researchgate.net Catalysts based on metals like iridium or organocatalytic systems can offer high regioselectivity, targeting specific C-H bonds for deuteration under mild conditions. researchgate.net Applying these methods could simplify the synthesis of Ramiprilat-d4.

Visible Light Photocatalysis: This strategy uses light to drive deuteration reactions, often proceeding through radical pathways under very mild conditions that are compatible with sensitive functional groups found in many pharmaceutical molecules. assumption.edu

Organocatalysis: N-Heterocyclic Carbene (NHC) organocatalysts have been developed for the selective deuterium labeling of various functional groups using inexpensive deuterium sources like D₂O. benthamdirect.com

The goal of these advanced synthetic methods is to produce Ramiprilat-d4 with very high deuterium incorporation (ideally >98%) and to ensure that the deuterium atoms are placed at metabolically stable positions to prevent back-exchange in biological systems. nih.gov Such advancements would not only lower the cost of production but also enhance the quality and reliability of Ramiprilat-d4 as a premier analytical standard.

| Deuteration Strategy | Description | Potential Advantage for Ramiprilat-d4 Synthesis |

|---|---|---|

| Catalytic H-D Exchange | Direct replacement of H with D using a metal or organocatalyst and a deuterium source (e.g., D₂O). researchgate.net | Fewer synthetic steps, high regioselectivity, milder reaction conditions. |

| Ionic Liquid Catalysis | Utilizes ionic liquids to catalyze the deuteration of active pharmaceutical ingredients. doi.org | Can achieve high conversion rates and offers a unique reaction environment. doi.org |

| Photocatalysis | Uses visible light to initiate deuteration, often via radical intermediates. assumption.edu | Extremely mild conditions, preserving sensitive functional groups within the molecule. assumption.edu |

Role in Developing Next-Generation Analytical Standards and Tracers for Drug Discovery and Development

The role of Ramiprilat-d4 (hydrochloride) is set to evolve from a conventional internal standard to a critical tracer in next-generation drug discovery and development paradigms. medchemexpress.com Stable isotope-labeled compounds are indispensable tools in pharmacokinetic studies, offering unparalleled precision for tracking active pharmaceutical ingredients and their metabolites. sussex-research.com

Future applications where Ramiprilat-d4 will be crucial include:

Microdosing Studies: These studies involve administering sub-therapeutic doses of a drug to humans to evaluate its pharmacokinetic profile early in the development process. The extremely low concentrations of the drug and its metabolites in biological samples necessitate ultra-sensitive analytical methods, for which a high-purity SIL-IS like Ramiprilat-d4 is essential for accurate quantification.

Pharmacometabolomics: This field links the metabolic profile of an individual to their response to a drug. Ramiprilat-d4 will enable the precise measurement of the active metabolite, Ramiprilat, allowing researchers to correlate its concentration with specific metabolic signatures and better understand the mechanisms of drug action and variability in patient response.

High-Throughput Bioanalysis: In the drug development pipeline, large numbers of samples must be analyzed rapidly and reliably. Ramiprilat-d4 ensures the robustness and reproducibility of high-throughput LC-MS/MS assays, making it a cornerstone for efficient and reliable drug development programs. researchgate.net

Ultimately, Ramiprilat-d4 (hydrochloride) represents more than just a tool for analytical correction; it is an enabler of more precise and sophisticated research. Its integration into advanced analytical platforms and its synthesis through novel chemical strategies will solidify its role as a next-generation standard, facilitating deeper insights into drug disposition and action in the era of personalized medicine.

Q & A

Q. How can computational modeling predict off-target effects of Ramiprilat-d4 (hydrochloride)?

- Methodological Answer : Employ molecular docking against a library of human kinases (e.g., KinomeScan) to identify potential off-targets. Validate top candidates with in vitro kinase inhibition assays at 1–10 μM concentrations. Compare results to non-deuterated analogs to isolate isotope-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.